molecular formula C7H4BrFO5S B6200233 3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid CAS No. 2703780-96-3

3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid

Cat. No.: B6200233
CAS No.: 2703780-96-3
M. Wt: 299.1
InChI Key:
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Description

3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid is a chemical compound with the molecular formula C7H4BrFO5S It is characterized by the presence of a bromine atom, a fluorosulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid typically involves a multi-step organic synthesis process. One common method starts with benzoic acid, which undergoes bromination to introduce the bromine atom at the 3-position. This is followed by a fluorosulfonylation reaction to attach the fluorosulfonyl group at the 5-position. The reaction conditions often involve the use of reagents such as bromine and fluorosulfonyl chloride, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and purification methods is crucial to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while reduction reactions can produce benzoic acid derivatives with different functional groups.

Scientific Research Applications

3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong bonds with nucleophiles, making it a useful connector in click chemistry applications. The bromine atom and benzoic acid moiety also contribute to its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Fluorosulfonyl)benzoic acid: Similar in structure but lacks the bromine atom.

    5-(Fluorosulfonyl)benzoic acid: Similar but with different substitution patterns on the benzene ring.

Uniqueness

3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of both a bromine atom and a fluorosulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in organic synthesis and research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid involves the bromination of 5-hydroxy-3-nitrobenzoic acid followed by the substitution of the nitro group with a fluorosulfonyl group.", "Starting Materials": [ "5-hydroxy-3-nitrobenzoic acid", "Bromine", "Sodium hydroxide", "Sulfuryl fluoride", "Sodium bicarbonate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of 5-hydroxy-3-nitrobenzoic acid with bromine in acetic acid and water to yield 5-bromo-3-nitrobenzoic acid.", "Step 2: Reduction of 5-bromo-3-nitrobenzoic acid with sodium hydroxide to yield 5-bromo-3-aminobenzoic acid.", "Step 3: Treatment of 5-bromo-3-aminobenzoic acid with sulfuryl fluoride in the presence of sodium bicarbonate to yield 5-bromo-3-fluorosulfonylbenzoic acid.", "Step 4: Oxidation of 5-bromo-3-fluorosulfonylbenzoic acid with sodium periodate to yield 3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid." ] }

CAS No.

2703780-96-3

Molecular Formula

C7H4BrFO5S

Molecular Weight

299.1

Purity

95

Origin of Product

United States

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